Methyl decanoate (C11H22O2), also known as methyl caprate, is a medium-chain (C10) saturated fatty acid methyl ester (FAME) widely procured as a high-purity biodiesel surrogate, industrial solvent, and chemical intermediate [1]. Characterized by its specific boiling point of 224 °C, extremely low aqueous solubility, and well-defined combustion kinetics, it bridges the gap between highly volatile short-chain esters and highly viscous long-chain FAMEs . For industrial buyers and researchers, its primary value lies in its exact chain length, which provides a predictable activation energy for combustion modeling and a stable, neutral, low-volatility matrix for pharmaceutical and fragrance formulations [2].
Substituting methyl decanoate with generic mixed FAMEs (such as commercial soy biodiesel) or adjacent chain lengths introduces critical failures in both modeling and formulation workflows [1]. In combustion engineering, replacing the C10 ester with a C12 homolog (methyl dodecanoate) drastically shifts the activation energy and high-temperature ignition delay, invalidating kinetic models [1]. In chemical formulation, downgrading to methyl octanoate (C8) results in premature evaporative loss due to an approximately 30 °C drop in boiling point, while utilizing the unesterified precursor, decanoic acid, introduces unwanted pH shifts and chemical reactivity that can degrade sensitive active pharmaceutical ingredients (APIs). Procurement must therefore strictly specify the C10 methyl ester to maintain thermal stability and chemical neutrality.
In droplet ignition delay experiments, methyl decanoate demonstrates a distinct kinetic profile compared to longer-chain FAMEs. The overall activation energy for methyl decanoate is quantified at 151 ± 22 kJ/mol, which is significantly lower than the 193 ± 37 kJ/mol measured for methyl dodecanoate under identical normal-gravity conditions [1]. This 42 kJ/mol difference fundamentally alters ignition timing at varying temperatures.
| Evidence Dimension | Overall activation energy for droplet ignition |
| Target Compound Data | 151 ± 22 kJ/mol |
| Comparator Or Baseline | Methyl dodecanoate: 193 ± 37 kJ/mol |
| Quantified Difference | 42 kJ/mol lower activation energy for the C10 ester |
| Conditions | Normal gravity droplet ignition delay experiments (1.2 mm initial droplet diameter) |
Dictates the precise selection of surrogate fuels for calibrating internal combustion engine models, where chain-length-dependent activation energy controls autoignition timing.
For high-temperature solvent and carrier applications, evaporative loss is a primary failure mode. Methyl decanoate provides a boiling point of 224 °C, whereas its closest shorter-chain substitute, methyl octanoate, boils at 194-195 °C . This approximately 30 °C increase in boiling point significantly reduces the vapor pressure at room temperature (measured at ~0.055 hPa at 25 °C for methyl decanoate), preventing the rapid volatilization associated with C8 esters [1].
| Evidence Dimension | Boiling point and evaporative stability |
| Target Compound Data | 224 °C |
| Comparator Or Baseline | Methyl octanoate: 194-195 °C |
| Quantified Difference | ~30 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Provides a wider liquid-phase operating window, reducing solvent loss and ensuring consistent concentration in industrial coatings and fragrance formulations.
Commercial biodiesel (e.g., B99 soy methyl ester) contains highly variable mixtures of C16 and C18 esters, leading to unpredictable baseline kinetics. Experimental data shows that while methyl decanoate exhibits comparable ignition delays to B99 at lower temperatures, it diverges to yield significantly shorter ignition delay periods at higher temperatures [1]. More importantly, as a >98% pure single component, methyl decanoate eliminates the 11-52% compositional variance inherent in commercial blends[1].
| Evidence Dimension | Compositional variance and high-temperature ignition delay |
| Target Compound Data | >98% pure single-component, distinct high-temp delay |
| Comparator Or Baseline | Commercial B99 Soy Methyl Ester: Complex mixture (C16-C18), variable delay |
| Quantified Difference | Elimination of 11-52% batch-to-batch compositional variance |
| Conditions | High-temperature furnace testing at atmospheric pressure |
Essential for rigorous academic and industrial CFD modeling where batch-to-batch variability of commercial biodiesel invalidates kinetic data.
When used as a pharmaceutical excipient or chemical carrier, the unesterified precursor (decanoic acid) can cause pH shifts and react with sensitive APIs. Esterification to methyl decanoate yields a chemically neutral, highly lipophilic matrix with an extremely low aqueous solubility of approximately 0.0044 mg/mL at 20 °C[1]. Furthermore, it maintains high solubility in organic solvents (e.g., ~25 mg/mL in ethanol), making it a superior non-ionic solubilizer compared to the reactive free fatty acid .
| Evidence Dimension | Aqueous solubility and chemical reactivity |
| Target Compound Data | Neutral ester, ~0.0044 mg/mL water solubility |
| Comparator Or Baseline | Decanoic acid: Reactive free fatty acid, pH-dependent solubility |
| Quantified Difference | Complete removal of acidic proton, ensuring neutral pH |
| Conditions | Aqueous buffer and organic solvent blending at 20-25 °C |
Prevents API degradation and pH shifts in sensitive pharmaceutical and cosmetic formulations, making it a superior non-reactive carrier.
Methyl decanoate is the exact choice for computational fluid dynamics (CFD) and combustion kinetics research where a precise activation energy (151 kJ/mol) is required, avoiding the batch variability of commercial B99 blends [1].
Ideal for polymer processing, coatings, and degreasers where a non-reactive, low-volatility solvent (BP 224 °C) is needed to replace highly volatile C8 esters, ensuring consistent application without premature drying .
Selected for formulating highly lipophilic, non-acidic carrier matrices to solubilize hydrophobic active pharmaceutical ingredients (APIs) without the reactivity and pH instability of free decanoic acid .
Environmental Hazard